[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine
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Overview
Description
[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine: is a complex organic compound that features a pyridine ring substituted with a methoxy group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using environmentally benign reagents and catalysts, as well as efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the catalyst.
Biology:
Biochemical Studies: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a scaffold for designing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The methoxy group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: This compound has a similar structure but differs in the position of the methoxy group.
2-Methoxypyridine: A simpler compound with only the pyridine ring and methoxy group.
Uniqueness:
Structural Complexity: [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine is more complex due to the presence of the tetrahydropyran ring.
Functional Diversity: The combination of the pyridine and tetrahydropyran rings provides unique chemical properties, making it versatile for various applications.
Properties
IUPAC Name |
[4-(3-methoxypyridin-2-yl)oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-2-6-14-11(10)12(9-13)4-7-16-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCHDBVPRUYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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